![molecular formula C20H20ClN5O B2994937 [4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-23-6](/img/structure/B2994937.png)
[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” is a chemical compound with the molecular formula C20H20ClN5O and a molecular weight of 381.86. It is an important fine chemical that can be used in organic synthetic materials or chemical research .
Synthesis Analysis
The synthesis of this compound involves the reaction of magnesium and a small amount of iodine in a reaction flask under nitrogen protection. Re-distilled THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine are added and stirred at 75°C. After the liquid surface of the system is foamed, 4-Chloro-N-methylpiperidine dissolved in THF is slowly added dropwise .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and an imidazole ring attached to a methylpyridinyl group.Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the reaction between magnesium and iodine in the presence of THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine .Scientific Research Applications
Molecular Interaction Studies
The compound's interaction with specific receptors, such as the CB1 cannabinoid receptor, has been a focus of research. Molecular orbital methods, conformational analysis, and the development of pharmacophore models provide insights into the compound's binding and activity characteristics. These studies contribute to understanding the structural basis of receptor-ligand interactions and may inform the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, including the synthesis and in vitro screening against various bacterial and fungal strains, has shown variable and modest activity. These findings indicate the potential for developing new antimicrobial agents based on modifications of the compound's structure (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer and Antituberculosis Studies
Compounds structurally related to “[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies reveal that certain derivatives exhibit significant biological activities, which may lead to the development of new treatments for cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis and Structural Characterization
The synthesis of novel derivatives containing the compound's core structure and their structural characterization through various spectroanalytical techniques are critical aspects of research. These studies not only expand the chemical space of these compounds but also provide foundational knowledge for further biological and pharmacological investigations (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-15-4-2-7-19(23-15)26-13-18(22-14-26)20(27)25-10-8-24(9-11-25)17-6-3-5-16(21)12-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOQTUIIMWOOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)
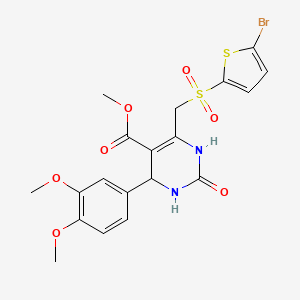

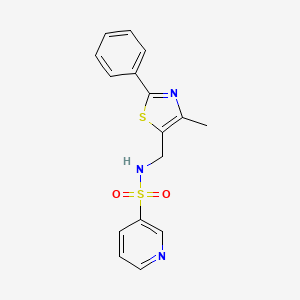
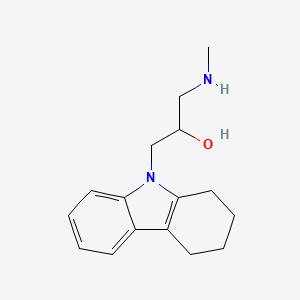
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
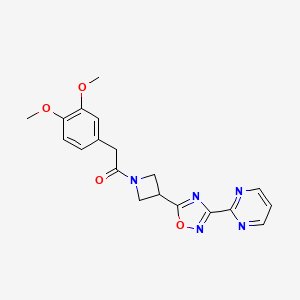
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
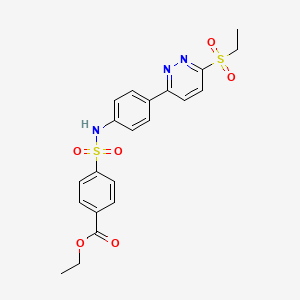

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)